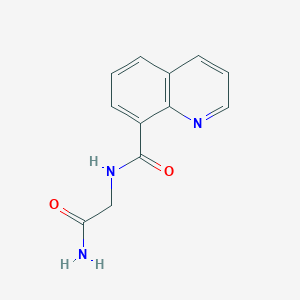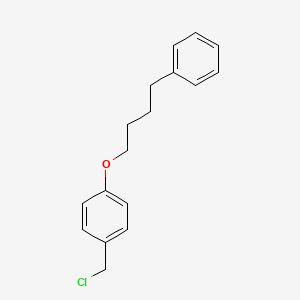
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate
概要
説明
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate is an organic compound that belongs to the class of alpha-bromo esters. It is characterized by the presence of a bromine atom attached to the alpha position of the ester group, along with a tert-butyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(4-tert-butylphenyl)acetate typically involves the bromination of methyl 4-tert-butylphenylacetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 4-tert-butylphenylmethanol.
Oxidation: Formation of 4-tert-butylphenylacetic acid.
科学的研究の応用
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in polymerization reactions.
作用機序
The mechanism of action of Methyl 2-bromo-2-(4-tert-butylphenyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Methyl 2-bromo-2-(4-tert-butylphenyl)acetate can be compared with other alpha-bromo esters such as:
- Methyl alpha-bromophenylacetate
- Ethyl alpha-bromophenylacetate
- Methyl alpha-bromo-4-methylphenylacetate
Uniqueness
The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from other alpha-bromo esters. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
特性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
methyl 2-bromo-2-(4-tert-butylphenyl)acetate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11H,1-4H3 |
InChIキー |
SSFWWSWAXDPNFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)

![4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)


